molecular formula C6H10 B086901 Cyclohexene CAS No. 110-83-8

Cyclohexene

Cat. No. B086901
CAS RN: 110-83-8
M. Wt: 82.14 g/mol
InChI Key: HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Patent
US07091381B2

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>O>[CH3:1][C:6]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
With respect to the manner of the hydration reaction, there
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The hydration reaction
CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
The oil phase is phase-separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
provided to a separation step
ADDITION
Type
ADDITION
Details
The aqueous phase containing the hydration catalyst
CUSTOM
Type
CUSTOM
Details
In the hydration reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CCCC1
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091381B2

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>O>[CH3:1][C:6]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
With respect to the manner of the hydration reaction, there
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The hydration reaction
CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
The oil phase is phase-separated from the aqueous phase
CUSTOM
Type
CUSTOM
Details
provided to a separation step
ADDITION
Type
ADDITION
Details
The aqueous phase containing the hydration catalyst
CUSTOM
Type
CUSTOM
Details
In the hydration reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CCCC1
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.